
Fosfructose-1-13C (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosfructose-1-13C (sodium) is a compound where the carbon-13 isotope is incorporated into the fosfructose molecule. This labeling is particularly useful in scientific research, especially in metabolic studies, as it allows for the tracing and quantification of metabolic pathways. The compound is often used as a stable isotope-labeled tracer in various biochemical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fosfructose-1-13C (sodium) involves the incorporation of the carbon-13 isotope into the fosfructose molecule. This can be achieved through chemical synthesis or biosynthetic methods. The chemical synthesis typically involves the use of carbon-13 labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of Fosfructose-1-13C (sodium) involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as chromatography and crystallization. The production is carried out under strict quality control measures to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
Fosfructose-1-13C (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Fosfructose-1-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Employed in studies of cellular metabolism and energy production.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs in the body.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in quality control and assurance processes
Mechanism of Action
The mechanism of action of Fosfructose-1-13C (sodium) involves its incorporation into metabolic pathways as a labeled tracer. The carbon-13 isotope allows for the tracking and quantification of metabolic processes, providing valuable insights into the biochemical pathways and mechanisms involved. The molecular targets and pathways include various enzymes and metabolic intermediates that interact with the labeled compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Fosfructose-1-13C (sodium) include other isotope-labeled sugars and metabolites, such as:
- Glucose-1-13C (sodium)
- Fructose-1-13C (sodium)
- Mannose-1-13C (sodium)
Uniqueness
What sets Fosfructose-1-13C (sodium) apart from these similar compounds is its specific labeling at the fosfructose molecule, which makes it particularly useful for studying specific metabolic pathways involving fosfructose. This unique labeling allows for more precise and targeted studies compared to other labeled sugars .
Properties
Molecular Formula |
C6H10Na4O12P2 |
|---|---|
Molecular Weight |
429.04 g/mol |
IUPAC Name |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(613C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i2+1;;;; |
InChI Key |
MVVGIYXOFMNDCF-SXYVTHCJSA-J |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)[13CH2]OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




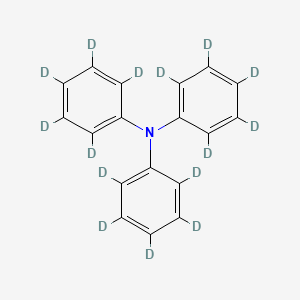
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
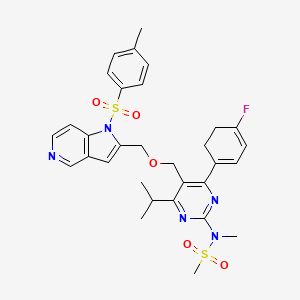
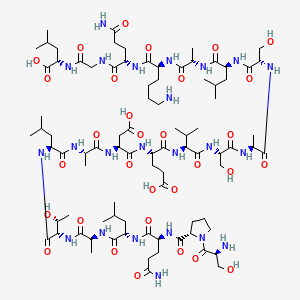
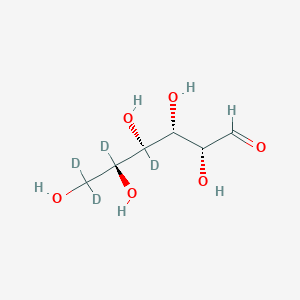
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
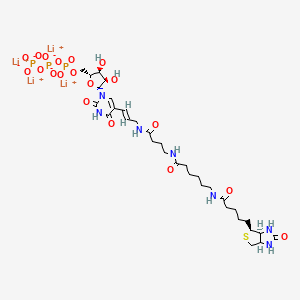
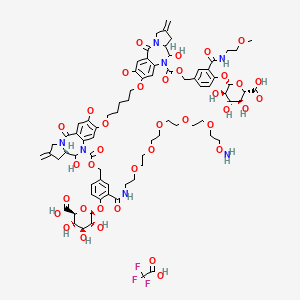

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)


